N-(2-chloro-2-propen-1-yl)-N-propylamine

Description

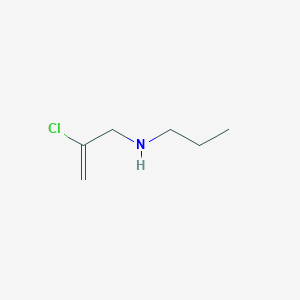

N-(2-Chloro-2-propen-1-yl)-N-propylamine is a secondary amine featuring a propyl group and a 2-chloroallyl (2-chloro-2-propen-1-yl) substituent bonded to the nitrogen atom. Its molecular formula is C₆H₁₁ClN, with a molecular weight of 132.61 g/mol. The compound’s structure combines the reactivity of an amine with the electrophilic nature of a chloro-substituted alkene, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C6H12ClN |

|---|---|

Molecular Weight |

133.62 g/mol |

IUPAC Name |

2-chloro-N-propylprop-2-en-1-amine |

InChI |

InChI=1S/C6H12ClN/c1-3-4-8-5-6(2)7/h8H,2-5H2,1H3 |

InChI Key |

LBTCFZQJGLOBSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC(=C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

n-Propylamine (1-Aminopropane)

- Structure : Primary amine with a linear propyl chain (C₃H₉N).

- Molecular Weight : 59.11 g/mol .

- Key Properties :

- Applications : Used in rubber vulcanization, pharmaceuticals, and agrochemical synthesis .

- Comparison : Unlike N-(2-chloro-2-propen-1-yl)-N-propylamine, n-propylamine lacks the chloroallyl group, reducing its electrophilicity and reactivity in substitution or polymerization reactions.

Table 1: n-Propylamine vs. This compound

| Property | n-Propylamine | This compound |

|---|---|---|

| Molecular Formula | C₃H₉N | C₆H₁₁ClN |

| Molecular Weight (g/mol) | 59.11 | 132.61 |

| Reactivity | Nucleophilic (primary amine) | Electrophilic (chloroalkene) + nucleophilic (secondary amine) |

| Hazard Profile | Flammable, toxic, corrosive | Likely higher toxicity due to chlorine |

Isopropylamine (2-Aminopropane)

- Structure : Branched primary amine (C₃H₉N).

- Key Properties :

- Applications : Intermediate in pesticide and surfactant production.

- Comparison : The branched structure of isopropylamine reduces steric hindrance compared to the linear propyl chain in the target compound. The chloroallyl group in this compound introduces additional steric and electronic effects, influencing its reaction pathways .

Diallylamine (N-Allyl-2-propen-1-amine)

- Structure : Secondary amine with two allyl groups (C₆H₁₁N).

- Molecular Weight : 97.16 g/mol .

- Key Properties :

- Comparison : While diallylamine shares the secondary amine functionality, the absence of a chlorine atom in its structure limits its utility in electrophilic reactions. The chloro substituent in this compound enhances its role in cross-coupling or nucleophilic substitution reactions .

Chloro-Substituted Amines (e.g., 2-Chloro-N,N-dimethylpropylamine)

- Structure : Tertiary amine with a chloroethyl group (C₅H₁₁ClN).

- Molecular Weight : 120.60 g/mol .

- Key Properties :

- Comparison: The dimethylamino group in 2-chloro-N,N-dimethylpropylamine reduces steric hindrance compared to the bulkier propyl and chloroallyl groups in the target compound. This difference may influence regioselectivity in substitution reactions .

Table 2: Chloro-Substituted Amines Comparison

| Compound | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|

| This compound | C₆H₁₁ClN | Secondary amine, chloroalkene | Polymer chemistry, agrochemicals |

| 2-Chloro-N,N-dimethylpropylamine | C₅H₁₁ClN | Tertiary amine, chloroethyl | Pharmaceuticals, surfactants |

Q & A

Q. What are the standard synthetic routes for N-(2-chloro-2-propen-1-yl)-N-propylamine, and how can purity be optimized?

The synthesis typically involves alkylation of N-propylamine with 2-chloro-2-propen-1-yl chloride (or analogous electrophiles) under basic conditions. A two-step approach is recommended:

- Step 1: React N-propylamine with 2-chloro-2-propen-1-yl chloride in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to minimize side reactions.

- Step 2: Neutralize excess base with dilute HCl and isolate the product via liquid-liquid extraction.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation is advised for >95% purity. Recrystallization may be feasible if crystalline derivatives form .

Q. How should researchers characterize this compound’s structure and confirm synthetic success?

- NMR Spectroscopy:

- ¹H NMR: Expect signals for the propyl chain (δ 0.9–1.6 ppm), allylic chlorides (δ 4.0–4.5 ppm), and vinyl protons (δ 5.5–6.2 ppm).

- ¹³C NMR: Confirm the chloro-propenyl group (C-Cl at ~110–120 ppm) and propylamine backbone (C-N at ~45 ppm).

- Mass Spectrometry: ESI-MS or GC-MS should show molecular ion peaks at m/z 147.6 (C₆H₁₁ClN⁺).

- IR Spectroscopy: Look for N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹) .

Q. What are the critical stability considerations for handling and storing this compound?

- Reactivity: The chloro-propenyl group is prone to hydrolysis (especially under acidic/basic conditions) and thermal degradation.

- Storage: Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent light-induced decomposition.

- Compatibility: Avoid contact with oxidizing agents or metals (e.g., Fe, Cu) to prevent catalytic decomposition .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for scaled-up synthesis?

- DFT Studies: Calculate transition-state energies to identify rate-limiting steps (e.g., nucleophilic attack by N-propylamine on the chloro-propenyl electrophile).

- Solvent Optimization: Use COSMO-RS simulations to predict solvent effects on reaction kinetics. Polar aprotic solvents like DMF may enhance reactivity but require careful quenching to avoid side products.

- Thermodynamic Analysis: Assess the exothermicity of alkylation to design safe large-scale protocols .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

- Comparative Analysis: Cross-reference NMR data with structurally analogous compounds (e.g., N-(3-chlorophenyl)-N-propylamine ).

- Isotopic Labeling: Synthesize deuterated derivatives (e.g., CD₃-labeled propylamine) to assign ambiguous proton signals.

- Advanced Techniques: Utilize 2D NMR (HSQC, HMBC) to resolve overlapping peaks in crowded spectral regions .

Q. How does the steric and electronic profile of this compound influence its reactivity in organometallic catalysis?

- Steric Effects: The bulky propenyl group may hinder coordination to metal centers, favoring monodentate binding over chelation.

- Electronic Effects: The electron-withdrawing Cl atom enhances electrophilicity, making the compound a candidate for Suzuki-Miyaura cross-coupling as a ligand precursor.

- Experimental Validation: Test catalytic activity in model reactions (e.g., Pd-catalyzed C-C coupling) and compare turnover frequencies with simpler amines .

Q. What methodologies address low yields in the synthesis of enantiomerically pure derivatives?

- Chiral Resolution: Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution with lipases.

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-PHOX complexes) for enantioselective alkylation.

- Chromatographic Separation: Chiral HPLC columns (e.g., Chiralpak IA) can isolate enantiomers with >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.